molecular formula C20H16O4 B1250623 Calix[4]furan

Calix[4]furan

Cat. No. B1250623
M. Wt: 320.3 g/mol
InChI Key: LFSWIAPTBBGRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calix[4]furan is a calixfuran.

Scientific Research Applications

  • Host-Guest Chemistry : Calix[6]pyrrole and hybrid calix[n]furan[m]pyrroles have been synthesized, showing notable host-guest chemistry towards various anions like halogen ions, dihydrogen phosphate, hydrogen sulfate, nitrate, and cyanide (Cafeo et al., 2002).

  • Macrocyclic Transformation : The conversion of macrocyclic furans into isothiazoles has been achieved, marking the first synthesis of calixhetarenes with more than one heteroatom in the constituent rings (Guillard et al., 2002).

  • Synthesis of Novel Calix Frames : An expedient synthesis of new calix frames, including calix[4]pyrroles and tetraoxaquaterenes, has been developed, demonstrating the potential for large-scale synthesis and application in complex chemical compounds (Nayak & Banerji, 2014).

  • Ligand for Transition Metals : Calixfurans have been utilized to create novel heterocyclophanes with the ability to act as ligands for transition metals, highlighting their potential in coordination chemistry and metal complexation (Cafeo et al., 2004).

  • Ion-pair Ligands : Strapped calix[2]furan[4]pyrroles have been studied for their capability to act as ion-pair ligands towards fluoride salts, indicating their applicability in ion recognition and sensing (Cafeo et al., 2006).

  • Anion-selective Electrode Material : Calix[2]furano[2]pyrrole and related compounds have been investigated as neutral carriers for silver-selective polymeric membrane electrodes, showing promising results for Ag+ ion selectivity (Lim et al., 2002).

properties

Product Name

Calix[4]furan

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

21,22,23,24-tetraoxapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),3,5,8,10,13,15,18-octaene

InChI

InChI=1S/C20H16O4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-8H,9-12H2

InChI Key

LFSWIAPTBBGRDH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C(O2)CC3=CC=C(O3)CC4=CC=C(O4)CC5=CC=C1O5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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